molecular formula C16H11F3N2OS B2391563 N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392238-61-8

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2391563
CAS RN: 392238-61-8
M. Wt: 336.33
InChI Key: QOAQIJBZLZWHRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” includes a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzamide group carries a trifluoromethyl (-CF3) substituent.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” include a density of 1.4±0.1 g/cm3, a molar refractivity of 80.0±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 205.6±3.0 cm3 . It also has a surface tension of 60.2±3.0 dyne/cm and a polarizability of 31.7±0.5 10-24 cm3 .

Scientific Research Applications

Antihyperglycemic Agents

A study by Nomura et al. (1999) explored benzamide derivatives, including those related to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their potential as antidiabetic agents. They identified a compound, KRP-297, which emerged as a promising candidate for diabetes mellitus treatment due to its structure-activity relationship (Nomura et al., 1999).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their gelation behavior. They discovered that certain amides exhibited stable gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science (Yadav & Ballabh, 2020).

Synthesis Methodologies

Saeed (2009) reported the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . The study demonstrated a cleaner, more efficient, and faster method for synthesizing these compounds compared to traditional methods (Saeed, 2009).

Corrosion Inhibition

Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They found that these inhibitors offered higher stability and efficiency against steel corrosion than other benzothiazole family inhibitors, which could include compounds like N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (Hu et al., 2016).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structure to the target compound, showed significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Ravinaik et al., 2021).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAQIJBZLZWHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

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